4-Bromo-2,3-difluoropyridine
Overview
Description
4-Bromo-2,3-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrF2N. This compound is characterized by the presence of bromine and two fluorine atoms attached to a pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Bromo-2,3-difluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . .
Mode of Action
Fluoropyridines in general are known to interact with various biological targets due to their unique chemical properties . The presence of fluorine atoms can significantly alter the chemical behavior of these compounds, potentially leading to unique interactions with biological targets.
Biochemical Pathways
Fluoropyridines are known to be involved in a variety of biological applications, including potential imaging agents .
Result of Action
Fluoropyridines are known for their potential as imaging agents in various biological applications , suggesting they may have effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to produce 3,4-difluoropyridine, which can then be brominated to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of potassium fluoride as a fluorinating agent in the presence of a mixture of sulfolane and a tetralkylurea and/or a dialkyl-alkyleneurea as diluent. The reaction is carried out at elevated temperatures, typically up to the boiling point of the diluent .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Palladium-Catalyzed Coupling Reactions: It can participate in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used.
Palladium-Catalyzed Reactions: Palladium catalysts and appropriate ligands are used under mild conditions.
Major Products:
Biaryl Compounds: Formed through palladium-catalyzed coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-2,3-difluoropyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorinated compounds for biological studies.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Difluoropyridine
- 4-Chloro-2,3-difluoropyridine
- 5-Bromo-2-fluoropyridine
Comparison: 4-Bromo-2,3-difluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct reactivity and stability compared to other halogenated pyridines. For example, 5-Bromo-2-fluoropyridine has only one fluorine atom, which affects its reactivity and applications differently .
Properties
IUPAC Name |
4-bromo-2,3-difluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDSLPSJQMGNQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717817 | |
Record name | 4-Bromo-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227597-53-6 | |
Record name | 4-Bromo-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,3-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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